molecular formula C5H13N2O4P B14283244 [(4-Hydroxypiperazin-1-yl)methyl]phosphonic acid CAS No. 137659-64-4

[(4-Hydroxypiperazin-1-yl)methyl]phosphonic acid

Cat. No.: B14283244
CAS No.: 137659-64-4
M. Wt: 196.14 g/mol
InChI Key: LKPPHWCSVDVUNM-UHFFFAOYSA-N
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Description

[(4-Hydroxypiperazin-1-yl)methyl]phosphonic acid is a chemical compound that features a piperazine ring substituted with a hydroxyl group and a phosphonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt.

Industrial Production Methods

Industrial production of phosphonic acids often involves the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis . These methods are scalable and provide high yields of the desired phosphonic acid derivatives.

Chemical Reactions Analysis

Types of Reactions

[(4-Hydroxypiperazin-1-yl)methyl]phosphonic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The phosphonic acid group can be reduced to a phosphine oxide.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are often employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the phosphonic acid group can produce a phosphine oxide.

Scientific Research Applications

[(4-Hydroxypiperazin-1-yl)methyl]phosphonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of [(4-Hydroxypiperazin-1-yl)methyl]phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can mimic the phosphate group in biological systems, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the piperazine ring and the phosphonic acid group. This combination provides the compound with distinct chemical and biological properties, making it a valuable tool in various research and industrial applications.

Properties

CAS No.

137659-64-4

Molecular Formula

C5H13N2O4P

Molecular Weight

196.14 g/mol

IUPAC Name

(4-hydroxypiperazin-1-yl)methylphosphonic acid

InChI

InChI=1S/C5H13N2O4P/c8-7-3-1-6(2-4-7)5-12(9,10)11/h8H,1-5H2,(H2,9,10,11)

InChI Key

LKPPHWCSVDVUNM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CP(=O)(O)O)O

Origin of Product

United States

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